(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound “(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a benzothiazinone derivative characterized by a 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core. The substituents include a (4-ethylphenyl)amino methylene group at position 3 and a 4-methylbenzyl group at position 1. These substituents likely influence steric and electronic properties, affecting reactivity and intermolecular interactions. Crystallographic analysis tools like SHELXL and ORTEP-3 (commonly used for small-molecule refinement) would be critical for resolving its three-dimensional conformation and hydrogen-bonding networks .
Properties
IUPAC Name |
(3E)-3-[(4-ethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-3-19-12-14-21(15-13-19)26-16-24-25(28)22-6-4-5-7-23(22)27(31(24,29)30)17-20-10-8-18(2)9-11-20/h4-16,26H,3,17H2,1-2H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQXTZSODARQB-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazine core with specific substituents that may influence its biological activity. The presence of the ethylphenyl and methylbenzyl groups is believed to enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that analogs of benzothiazine can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M.tb) and other pathogens .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| BTZ043 | M. tuberculosis H37Rv | 0.025 |
| SKLB-TB1001 | M. smegmatis mc 2 155 | 6.25 |
| (Target Compound) | (To be determined) | (To be determined) |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess potent activity against mycobacterial strains, suggesting that the target compound may also exhibit similar properties.
Anticancer Activity
Benzothiazine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis . For example, compounds containing the benzothiazine moiety have shown effectiveness against various cancer cell lines such as HepG-2 and A-549.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazine A | HepG-2 | 10 |
| Benzothiazine B | A-549 | 15 |
| (Target Compound) | (To be determined) | (To be determined) |
These findings suggest that the target compound may also possess anticancer properties, warranting further investigation into its mechanisms of action.
The biological activity of benzothiazines is often attributed to their ability to interact with essential cellular targets. For instance, some studies suggest that these compounds may inhibit DNA synthesis or interfere with key metabolic pathways in bacteria and cancer cells . The presence of functional groups in the target compound is likely to modulate these interactions.
Case Studies and Research Findings
Several studies have evaluated the pharmacological profiles of benzothiazine derivatives:
- Study on SKLB-TB1001 : This study reported significant reductions in bacterial loads in infected mice treated with SKLB-TB1001 compared to controls, indicating strong anti-mycobacterial activity .
- Anticancer Screening : Research on various benzothiazine derivatives revealed promising results against multiple cancer cell lines, highlighting their potential as therapeutic agents .
- Pharmacokinetic Studies : Pharmacokinetic evaluations suggest that certain derivatives exhibit favorable absorption and bioavailability profiles, enhancing their therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzothiazinone derivatives are often compared based on substituent effects and sulfone/sulfide oxidation states. Below is a comparative analysis with structurally related compounds:
Spectroscopic and Crystallographic Insights
- NMR Analysis: Compared to simpler benzothiazinones, the target compound’s ¹H-NMR would show distinct aromatic splitting due to the 4-methylbenzyl and 4-ethylphenyl groups. ¹³C-NMR would highlight deshielding effects from the sulfone group .
- Crystal Packing: The 4-methylbenzyl group may introduce steric effects, reducing planarity compared to unsubstituted benzothiazinones. Cremer-Pople puckering parameters () could quantify ring non-planarity .
Research Findings and Data Tables
Table 1: Substituent Impact on Reactivity
| Substituent | Electronic Effect | Steric Effect | Role in Reactivity |
|---|---|---|---|
| 4-Methylbenzyl (Position 1) | Electron-donating | Moderate bulk | Stabilizes radical intermediates; hinders nucleophilic attack |
| (4-Ethylphenyl)amino (Position 3) | Electron-withdrawing | Significant bulk | Enhances hydrogen bonding; directs regioselectivity |
Table 2: Comparative Crystallographic Parameters
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis involves condensation of benzothiazinone precursors with substituted anilines. Shafiq et al. (2009) demonstrated cyclization under reflux in ethanol for analogous compounds . Optimize by:
- Adjusting stoichiometry (1:1.2 molar ratio of benzothiazinone to amine).
- Screening catalysts (e.g., p-toluenesulfonic acid vs. acetic acid).
- Purifying via gradient column chromatography (ethyl acetate/hexane, 3:7 to 1:1) to achieve >95% purity (HPLC) .
Q. How should researchers validate the (E)-isomerism at the methyleneamino group?
Methodological Answer: Combine X-ray crystallography and 2D NMR. X-ray diffraction confirms stereochemistry via torsion angles (175–180° for E-configuration) . ¹H-¹H COSY and NOESY NMR detect absence of NOE correlations between methylbenzyl (δ 4.35 ppm) and ethylphenyl protons (δ 7.25–7.45 ppm), confirming trans-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity?
Methodological Answer: Use a multi-technique approach:
- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- FT-IR to confirm sulfone groups (asymmetric SO₂ stretch at 1300–1350 cm⁻¹).
- Elemental analysis (CHNS) to validate stoichiometry (deviation <0.3%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer: Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces and identify electrophilic sites (e.g., carbonyl carbon). Compare with experimental kinetics in nucleophilic solvents (e.g., DMF/water). Deviations >10% suggest solvent-specific stabilization effects .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Three-tier validation:
- Reassess computational parameters (e.g., compare B3LYP vs. M06-2X functionals) .
- Verify assay conditions (e.g., cell viability controls, incubation times).
- Cross-validate with SPR/ITC to correlate binding energies (ΔG) and dissociation constants (Kd) .
Q. How do crystallographic packing interactions influence the compound’s stability?
Methodological Answer: Analyze X-ray data for intermolecular forces (e.g., π-π stacking, hydrogen bonds). For example, parallel-displaced π-stacking (3.5–4.0 Å) between benzothiazine rings enhances thermal stability (TGA >200°C). Compare with polymorphs via PXRD to assess phase-dependent stability .
Q. How can researchers address solubility discrepancies across solvent systems?
Methodological Answer: Evaluate Hansen solubility parameters (δd, δp, δh) and conduct phase solubility studies (25°C and 37°C, 500 rpm agitation). Use COSMO-RS simulations to predict mismatches. Post-solubility PXRD identifies hydration/polymorphic states causing deviations .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer: Track reaction intermediates via LC-MS and in situ IR. For example, overoxidation of the sulfonamide group can form sulfonic acid byproducts. Mitigate by controlling reaction atmosphere (N₂ vs. air) and reducing agent selection (NaBH₄ vs. Zn/HCl) .
Data Contradiction Analysis
Q. How should conflicting bioactivity results across cell lines be interpreted?
Methodological Answer: Normalize data using Z-score or fold-change relative to housekeeping genes. Assess cell-specific factors (e.g., membrane permeability via P-gp expression). Use siRNA knockdown to isolate target pathways .
Q. What experimental controls validate stability in long-term storage studies?
Methodological Answer: Store aliquots under varied conditions (4°C, -20°C, N₂ atmosphere). Monitor degradation via HPLC every 30 days. Use accelerated stability testing (40°C/75% RH) to predict shelf life. Solid-state NMR detects amorphous-to-crystalline transitions affecting potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
